An In-depth Technical Guide to 2-Carboxyphenylboronic Acid: Core Properties and Structure for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Carboxyphenylboronic Acid: Core Properties and Structure for Researchers and Drug Development Professionals
An authoritative guide on 2-Carboxyphenylboronic acid, detailing its fundamental physicochemical properties, structural characteristics, and key applications in scientific research and pharmaceutical development. This document provides structured data, comprehensive experimental protocols, and detailed visual diagrams to support advanced research and development activities.
Executive Summary
2-Carboxyphenylboronic acid is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring at the ortho position. This unique arrangement confers remarkable properties, making it a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, its ability to interact with diols, such as sialic acids that are overexpressed on cancer cells, has positioned it as a significant molecule in the field of medicinal chemistry for the development of targeted therapeutics and diagnostic agents. This guide provides a comprehensive overview of its basic properties, structure, stability, and reactivity, supported by detailed experimental methodologies and visual representations of its applications.
Chemical Structure and Identification
2-Carboxyphenylboronic acid, also known as 2-Boronobenzoic acid, is a white to off-white crystalline solid. Its structure is characterized by a phenyl ring substituted with a carboxylic acid group and a boronic acid group at adjacent positions.[1]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BO₄ | [1] |
| Molecular Weight | 165.94 g/mol | |
| CAS Number | 149105-19-1 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 162 °C | |
| SMILES | O=C(O)c1ccccc1B(O)O | [1] |
| InChI | InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | [1] |
| Synonyms | 2-Boronobenzoic acid, o-Carboxyphenylboronic acid | [1] |
Physicochemical Properties
The dual functionality of 2-Carboxyphenylboronic acid dictates its chemical behavior, including its acidity, solubility, and stability.
Acidity (pKa)
Table 2: Acidity of 2-Carboxyphenylboronic Acid
| Functional Group | Predicted pKa | Notes |
| Carboxylic Acid | < 4 | Expected to be a strong acid due to the electron-withdrawing nature of the adjacent boronic acid group. |
| Boronic Acid | ~ 9 | Typical range for arylboronic acids, but may be influenced by intramolecular interactions. |
Solubility
The presence of both a polar carboxylic acid and a boronic acid group allows for hydrogen bonding, rendering 2-Carboxyphenylboronic acid soluble in polar solvents such as water and alcohols.[1] Quantitative solubility data for the ortho-isomer is limited, however, data for the related 3-carboxyphenylboronic acid in water is available and provides an estimation.
Table 3: Solubility of Carboxyphenylboronic Acid Isomers
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| 3-Carboxyphenylboronic acid | Water | 20 | 0.13 |
| 3-Carboxyphenylboronic acid | Water | 50 | 0.51 |
Qualitative solubility assessments indicate good solubility in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).
Stability
2-Carboxyphenylboronic acid exhibits notable stability, particularly against oxidation, due to the formation of an intramolecular five-membered ring structure known as a boralactone. This intramolecular coordination diminishes the electron density on the boron atom, thereby increasing its resistance to oxidative degradation.
However, like other arylboronic acids, it is susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This degradation pathway is typically promoted by basic conditions and elevated temperatures.
Experimental Protocols
Synthesis of 2-Carboxyphenylboronic Acid
A practical synthesis involves the oxidation of 2-tolylboronic acid with potassium permanganate.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2-Carboxyphenylboronic acid.
Detailed Protocol:
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Dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous NaOH (50 mL) and water (100 mL) at room temperature.
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Heat the solution to 50 °C.
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In a separate flask, prepare a solution of KMnO₄ (36.0 g, 0.23 mol) in water (400 mL).
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Add the KMnO₄ solution to the heated 2-tolylboronic acid solution in six portions over a period of 1 hour.
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Maintain the reaction mixture at 50 °C for an additional 3 hours.
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Cool the reaction mixture to 0 °C in an ice bath.
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Adjust the pH of the solution to 8 by the dropwise addition of concentrated HCl.
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Filter the mixture through a pad of Celite to remove the precipitated MnO₂.
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Further acidify the filtrate to pH 2 by the dropwise addition of concentrated HCl at 0 °C.
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The resulting precipitate of 2-Carboxyphenylboronic acid is collected by filtration, washed with cold water, and dried.
Determination of pKa by Potentiometric Titration
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Prepare a ~1 mM aqueous solution of 2-Carboxyphenylboronic acid.
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Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.
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Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.
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Acidify the sample solution to approximately pH 2 with a standardized 0.1 M HCl solution.
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Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments.
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Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Continue the titration until the pH reaches approximately 12.
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Plot the pH versus the volume of NaOH added to generate the titration curve.
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Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.
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The pKa values correspond to the pH at the half-equivalence points.
Applications in Drug Discovery and Development
2-Carboxyphenylboronic acid and its derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets.
Targeting Sialic Acid in Cancer Therapy
Many cancer cells overexpress sialic acid on their cell surface glycoproteins. The boronic acid moiety of 2-Carboxyphenylboronic acid can form reversible covalent bonds with the diol groups of sialic acid. This interaction can be exploited for targeted drug delivery to cancer cells.
Signaling Pathway for Sialic Acid Targeted Apoptosis
Caption: Simplified signaling pathway for apoptosis induction.
This targeted approach can enhance the therapeutic index of cytotoxic drugs by concentrating them at the tumor site and reducing systemic toxicity.
Role in Synthesis of Preclinical Drug Candidates
2-Carboxyphenylboronic acid serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its ability to participate in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many drug molecules.
Logical Workflow for Drug Candidate Synthesis
Caption: A logical workflow for the synthesis of drug candidates.
While specific examples of marketed drugs directly derived from 2-carboxyphenylboronic acid are not prominent, its utility as a key intermediate in the discovery phase of drug development is well-established in the scientific literature.
Conclusion
2-Carboxyphenylboronic acid is a molecule of significant academic and industrial importance. Its unique structural and chemical properties make it an invaluable tool in organic synthesis and a promising platform for the development of novel therapeutics. This guide has provided a detailed overview of its core properties, along with practical experimental protocols and conceptual workflows to aid researchers in harnessing the full potential of this versatile compound. Further research into its quantitative properties and biological interactions will undoubtedly continue to expand its applications in science and medicine.
